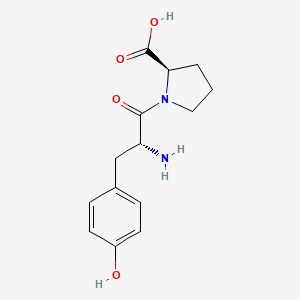

D-Tyrosyl-D-proline

Description

Structure

3D Structure

Properties

CAS No. |

821776-10-7 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m1/s1 |

InChI Key |

VNYDHJARLHNEGA-VXGBXAGGSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Tyrosyl-D-proline: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosyl-D-proline is a dipeptide composed of D-tyrosine and D-proline, two D-amino acids. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their diverse and important biological roles, including neurotransmission, bacterial cell wall synthesis, and regulation of physiological processes. The unique stereochemistry of D-amino acids confers resistance to degradation by common proteases, making peptides containing them, such as this compound, of significant interest in drug development for their potential for increased stability and bioavailability.

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. Due to the limited availability of specific experimental data for the D-D stereoisomer in publicly accessible literature, this document also draws upon data from its constituent amino acids and its L-L stereoisomer, L-Tyrosyl-L-proline, to infer its characteristics. General experimental protocols for the synthesis and analysis of such dipeptides are also presented.

Chemical Structure and Identification

This compound consists of a D-tyrosine residue linked to a D-proline residue via a peptide bond. The chemical structure is characterized by the phenolic side chain of tyrosine and the cyclic pyrrolidine ring of proline, with both chiral centers in the D-configuration.

Chemical Identifiers (for this compound)

| Identifier | Value |

| IUPAC Name | (2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Canonical SMILES | C1C--INVALID-LINK--O)N">C@@HC(=O)O |

| InChI Key | VNYDHJARLHNEGA-ZWKOTPCHSA-N |

Physicochemical Properties

Physicochemical Properties of Tyrosyl-proline

| Property | Value | Source |

| Molecular Weight | 278.30 g/mol | PubChem |

| Monoisotopic Mass | 278.126657 g/mol | PubChem |

| XLogP3-AA | -2.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 278.126657074 g/mol | HMDB |

| Topological Polar Surface Area | 92.4 Ų | PubChem |

| Heavy Atom Count | 20 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 366 | PubChem |

Biological Activity and Significance

Direct studies on the biological activity of this compound are scarce. However, the activities of its constituent D-amino acids provide insights into its potential biological roles.

-

D-Tyrosine: The metabolism of D-tyrosine is closely linked to the enzyme D-Tyr-tRNATyr deacylase (DTD). This enzyme plays a crucial role in maintaining the fidelity of protein synthesis by removing D-tyrosine that has been incorrectly charged to tRNATyr. The accumulation of D-Tyr-tRNATyr can be toxic to cells.

-

D-Proline: D-proline is known to be involved in various biological processes. It can be a crucial nutrient for certain bacteria, such as Clostridioides difficile, where its metabolism via D-proline reductase is linked to growth.[1] D-proline and its derivatives are also being explored as components of peptide-based drugs due to their ability to confer specific secondary structures and increase resistance to enzymatic degradation.[2]

Given the properties of its components, this compound could potentially exhibit enhanced stability in biological systems compared to its L-L counterpart and may interact with specific targets that recognize D-amino acid-containing peptides.

Signaling Pathways

There are no known signaling pathways directly modulated by this compound. However, the metabolic pathways of its constituent amino acids are well-characterized. The following diagram illustrates a simplified overview of D-tyrosine and D-proline metabolism.

Metabolic pathways of D-tyrosine and D-proline.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in the literature. However, standard peptide synthesis and analytical techniques can be applied.

Synthesis of this compound

A common method for dipeptide synthesis is through solution-phase or solid-phase peptide synthesis (SPPS). A generalized solution-phase approach is outlined below.

Materials:

-

N-terminally protected D-Tyrosine (e.g., Boc-D-Tyr(tBu)-OH)

-

C-terminally protected D-Proline (e.g., H-D-Pro-OMe)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)

Procedure:

-

Coupling: Dissolve N-protected D-Tyrosine and the coupling agent in an anhydrous solvent. Add the C-protected D-Proline and a base. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Work-up: After the reaction is complete, filter off any precipitates. The filtrate is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Purification: The crude protected dipeptide is purified by column chromatography.

-

Deprotection: The protecting groups are removed. For example, a Boc group is removed with trifluoroacetic acid (TFA), and a methyl ester is saponified with lithium hydroxide (LiOH).

-

Final Purification: The deprotected this compound is purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

The following diagram illustrates a general workflow for dipeptide synthesis.

General workflow for dipeptide synthesis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC: Used for purification and purity assessment. A C18 column is typically used with a gradient of water and acetonitrile containing a modifier like TFA.

-

Chiral HPLC: To confirm the stereochemical purity of the final product, a chiral column can be used to separate the D-D isomer from other potential stereoisomers (L-L, D-L, L-D).

Mass Spectrometry (MS):

-

Used to confirm the molecular weight of the synthesized dipeptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to confirm the chemical structure of this compound. 2D NMR techniques like COSY and HSQC can be used for complete assignment of the proton and carbon signals.

Conclusion

This compound is a dipeptide of significant interest due to the incorporation of D-amino acids, which can confer enhanced stability and unique biological activities. While specific experimental data for this dipeptide is limited, its properties can be inferred from its constituent amino acids and its L-L stereoisomer. The synthesis and analysis of this compound can be achieved using standard peptide chemistry techniques. Further research into the biological effects of this and other D-dipeptides is warranted to explore their full therapeutic potential.

References

Synthesis of D-Tyrosyl-D-proline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of the dipeptide D-Tyrosyl-D-proline (D-Tyr-D-Pro), a compound of interest for research in drug development and neuropharmacology. The synthesis of this peptide can be achieved through a variety of methods, with solution-phase synthesis offering a robust and scalable approach. This document outlines a detailed protocol for a solution-phase synthesis strategy, including the selection of protecting groups, coupling agents, and purification methods. Furthermore, it presents expected quantitative data and characterization methods to ensure the successful synthesis and validation of the target dipeptide.

Introduction

D-amino acid-containing peptides are of significant interest in drug development due to their increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The dipeptide this compound, composed of D-tyrosine and D-proline, is a chiral molecule with potential applications in neuroscience. Research has suggested that Tyr-Pro dipeptides can cross the blood-brain barrier and may play a role in cholinergic signaling, making them intriguing candidates for the development of novel therapeutics for neurological disorders. This guide details a reliable method for the synthesis of D-Tyr-D-Pro to facilitate further research into its biological activities.

Data Presentation

Table 1: Starting Materials and Reagents

| Compound | Abbreviation | Supplier | Purity |

| N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine | Boc-D-Tyr(Bzl)-OH | Commercially Available | >98% |

| D-Proline methyl ester hydrochloride | D-Pro-OMe·HCl | Commercially Available | >98% |

| N,N'-Dicyclohexylcarbodiimide | DCC | Commercially Available | >99% |

| 1-Hydroxybenzotriazole | HOBt | Commercially Available | >98% |

| N,N-Diisopropylethylamine | DIPEA | Commercially Available | >99% |

| Trifluoroacetic acid | TFA | Commercially Available | >99% |

| Dichloromethane | DCM | Anhydrous | >99.8% |

| N,N-Dimethylformamide | DMF | Anhydrous | >99.8% |

| Ethyl acetate | EtOAc | ACS Grade | >99.5% |

| Hexanes | ACS Grade | >98.5% | |

| Sodium bicarbonate | NaHCO₃ | ACS Grade | >99.7% |

| Magnesium sulfate | MgSO₄ | Anhydrous | >99.5% |

| Palladium on carbon (10%) | Pd/C |

Table 2: Expected Yields and Purity

| Step | Product | Theoretical Yield ( g/mol ) | Expected Yield (%) | Expected Purity (by HPLC) |

| 1. Coupling | Boc-D-Tyr(Bzl)-D-Pro-OMe | 0.518 g/mmol | 85-95% | >95% |

| 2. Saponification | Boc-D-Tyr(Bzl)-D-Pro-OH | 0.504 g/mmol | 90-98% | >95% |

| 3. Deprotection | D-Tyr-D-Pro | 0.278 g/mmol | 80-90% | >98% |

Table 3: Characterization Data

| Analysis | Expected Results for this compound |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 279.1339; Observed: m/z ≈ 279.1 |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): 7.1-7.2 (d, 2H, Tyr arom.), 6.8-6.9 (d, 2H, Tyr arom.), 4.4-4.5 (t, 1H, Pro α-H), 4.1-4.2 (t, 1H, Tyr α-H), 3.6-3.8 (m, 2H, Pro δ-H₂), 3.0-3.2 (m, 2H, Tyr β-H₂), 1.8-2.2 (m, 4H, Pro β-H₂, γ-H₂) |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~175 (Pro C=O), ~172 (Tyr C=O), ~155 (Tyr arom. C-OH), ~131 (Tyr arom. CH), ~128 (Tyr arom. C), ~116 (Tyr arom. CH), ~61 (Pro α-C), ~56 (Tyr α-C), ~48 (Pro δ-C), ~37 (Tyr β-C), ~30 (Pro β-C), ~25 (Pro γ-C) |

| Purity (RP-HPLC) | >98% (detection at 220 nm) |

Experimental Protocols

Synthesis of Boc-D-Tyr(Bzl)-D-Pro-OMe (Protected Dipeptide)

-

Preparation: To a solution of D-Proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) at 0 °C and stir for 15 minutes.

-

Activation: In a separate flask, dissolve N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH, 1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-D-Tyr(Bzl)-OH to the solution of D-Pro-OMe from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove any further DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-D-Tyr(Bzl)-D-Pro-OMe as a white solid.

Saponification of the Methyl Ester

-

Hydrolysis: Dissolve the purified Boc-D-Tyr(Bzl)-D-Pro-OMe (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-D-Tyr(Bzl)-D-Pro-OH as a white solid. This product can often be used in the next step without further purification if it is of sufficient purity.

Deprotection to Yield D-Tyr-D-Pro

-

Hydrogenolysis (Removal of Benzyl Group): Dissolve Boc-D-Tyr(Bzl)-D-Pro-OH (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C, ~10% by weight). Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete as monitored by TLC.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol and combine the filtrates.

-

Acidolysis (Removal of Boc Group): Concentrate the filtrate under reduced pressure. To the residue, add a solution of 50% Trifluoroacetic acid (TFA) in DCM. Stir the mixture at room temperature for 1-2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product. Collect the solid by filtration and wash with cold diethyl ether.

-

Purification: Purify the crude D-Tyr-D-Pro by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product, this compound, as a white fluffy powder.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Hypothesized modulation of cholinergic signaling by this compound.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. The outlined solution-phase methodology is a well-established and adaptable approach for peptide synthesis. By following the detailed protocols and utilizing the provided characterization data as a benchmark, researchers can confidently produce high-purity D-Tyr-D-Pro for their investigations into its biological functions and therapeutic potential. The provided diagrams offer a clear visualization of the experimental workflow and a potential biological context for the synthesized dipeptide, aiding in the design and interpretation of future studies.

An In-depth Technical Guide on the Biological Activity of D-Tyrosyl-D-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the dipeptide D-Tyrosyl-D-proline. Due to the limited direct research on this specific dipeptide, this document extrapolates its potential functions based on the well-documented roles of its constituent D-amino acids, D-Tyrosine and D-Proline. This guide covers the known biological functions of these individual amino acids, the predicted properties of the dipeptide, and proposes detailed experimental protocols and potential signaling pathways for future investigation. The inclusion of D-amino acids suggests enhanced enzymatic stability, making this compound a candidate for further research in drug development.

Introduction

D-amino acids, once considered rare in nature, are now recognized as important biological molecules with diverse functions. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides.[1][2][3][4][5] this compound is a dipeptide composed of two D-amino acids, suggesting it possesses enhanced stability. While direct studies on this compound are not currently available in the scientific literature, an examination of its constituent amino acids provides a foundation for predicting its biological activities.

Biological Context of Constituent Amino Acids

D-Tyrosine

D-Tyrosine is a non-essential amino acid in animals, synthesized from L-phenylalanine.[6] It serves as a precursor for several critical molecules:

-

Neurotransmitters: D-Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[7]

-

Thyroid Hormones: It is essential for the synthesis of thyroid hormones.[6][7]

-

Melanin: D-Tyrosine is a precursor to melanin, the pigment responsible for skin and hair color.[7]

While L-tyrosine is the more common enantiomer, D-tyrosine has been noted for its role in certain biological contexts.

D-Proline

D-Proline is the D-enantiomer of the proteinogenic amino acid L-proline. It is known to be involved in several biological processes:

-

Structural Support: D-Proline can be incorporated into peptide chains and contributes to the stability and structure of proteins.[8]

-

Drug Synthesis: It serves as an important intermediate in the synthesis of various drugs, including antibiotics and anti-tumor agents.[8]

-

Biological Regulation: D-Proline is involved in regulating physiological functions such as immune responses and the synthesis of neurotransmitters.[8]

-

Metabolism: It participates in the proline cycle and helps regulate the metabolic balance of amino acids.[8]

Predicted Biological Activity and Properties of this compound

Based on the known functions of its constituent amino acids and the general properties of D-amino acid-containing peptides, the following activities and properties of this compound can be predicted:

-

Enhanced Enzymatic Stability: The presence of two D-amino acids would make the peptide bond resistant to cleavage by most common proteases, leading to a longer biological half-life.[1][2][3][4][5]

-

Neuromodulatory Effects: Given that D-Tyrosine is a precursor to neurotransmitters, the dipeptide could potentially modulate neuronal signaling pathways.

-

Hormonal Regulation: Its potential to influence thyroid hormone synthesis warrants investigation.

-

Antimicrobial Activity: Some D-amino acid-containing peptides exhibit antimicrobial properties.

Proposed Experimental Protocols

To investigate the biological activity of this compound, the following experimental protocols are proposed:

Synthesis of this compound

Chemical synthesis is the most straightforward method for producing dipeptides.[9][10]

Protocol:

-

Protection of Functional Groups: Protect the amino group of D-Tyrosine and the carboxyl group of D-Proline to prevent side reactions.

-

Activation of the Carboxyl Group: Activate the free carboxyl group of the protected D-Tyrosine.

-

Peptide Bond Formation: React the activated D-Tyrosine with the protected D-Proline to form the dipeptide.

-

Deprotection: Remove the protecting groups to yield this compound.

-

Purification: Purify the dipeptide using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Stability Assay

Protocol:

-

Incubate this compound and its L-L enantiomer (L-Tyrosyl-L-proline) in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.

-

Take samples at various time points.

-

Analyze the samples by HPLC to quantify the amount of intact dipeptide remaining.

-

Compare the degradation rates of the D-D and L-L dipeptides to determine the enhanced stability of the D-D form.[4][11]

Neuronal Cell Culture Assays

Protocol:

-

Culture appropriate neuronal cell lines (e.g., SH-SY5Y).

-

Treat the cells with varying concentrations of this compound.

-

Assess cell viability using an MTT assay.

-

Measure neurotransmitter levels (dopamine, norepinephrine) in the cell culture supernatant using ELISA or HPLC.

-

Analyze changes in gene expression of key enzymes in neurotransmitter synthesis pathways (e.g., tyrosine hydroxylase) using RT-qPCR.

Antimicrobial Activity Assay

Protocol:

-

Use the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus).

-

Incubate bacteria with serial dilutions of the dipeptide in a 96-well plate.

-

Determine the MIC as the lowest concentration that inhibits visible bacterial growth after 24 hours of incubation.[12][13]

Potential Signaling Pathways

The biological effects of this compound could be mediated through various signaling pathways.

Neurotransmitter Synthesis Pathway

D-Tyrosine is the initial substrate for the synthesis of catecholamines. This compound could potentially be hydrolyzed in vivo, releasing D-Tyrosine, which could then enter this pathway.

G-Protein Coupled Receptor (GPCR) Signaling

Many peptides exert their effects by binding to and activating GPCRs on the cell surface. This could lead to the activation of downstream signaling cascades.

Data Presentation

As there is no direct quantitative data for this compound, the following table summarizes the properties of its constituent amino acids.

| Property | D-Tyrosine | D-Proline |

| Molar Mass | 181.19 g/mol | 115.13 g/mol |

| Formula | C₉H₁₁NO₃ | C₅H₉NO₂ |

| Known Functions | Neurotransmitter precursor, Thyroid hormone precursor, Melanin precursor[6][7] | Structural support, Drug synthesis intermediate, Immune response regulation[8] |

Conclusion

While the biological activity of this compound remains to be experimentally determined, its composition of D-amino acids strongly suggests enhanced stability and potential for novel biological functions. This guide provides a foundational framework for initiating research into this promising dipeptide. The proposed experimental protocols and exploration of potential signaling pathways offer a clear path forward for researchers and drug development professionals to unlock the therapeutic potential of this compound. The lack of existing data presents a unique opportunity for novel discoveries in the field of peptide therapeutics.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. lifetein.com [lifetein.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tyrosine - Wikipedia [en.wikipedia.org]

- 8. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101142315B - The preparation method of dipeptide - Google Patents [patents.google.com]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of D-Tyrosyl-D-proline

To the valued research community,

Following a comprehensive review of the scientific literature, it has become evident that there is a significant gap in the available research regarding the specific dipeptide D-Tyrosyl-D-proline . Our extensive search did not yield specific data on its synthesis, biochemical properties, mechanism of action, or potential therapeutic applications.

The constituent amino acids, D-tyrosine and D-proline, are known to be present in various biological systems and have been the subject of individual study. D-amino acids, in general, are recognized for their roles in neurotransmission, bacterial cell wall synthesis, and as potential biomarkers. However, the covalent linkage of D-tyrosine and D-proline to form the specific dipeptide this compound, and its subsequent biological activity, remains an unexplored area of research.

This document aims to provide a foundational guide by summarizing the known information on its constituent parts and related concepts, which may serve as a starting point for future investigation into this compound. We will explore the characteristics of D-tyrosine and D-proline independently and discuss the enzymatic machinery that handles D-amino acids, which could potentially interact with or metabolize the dipeptide of interest.

The Landscape of D-Amino Acids

D-amino acids are enantiomers of the more common L-amino acids and have been found in various organisms, from bacteria to humans. Their presence in mammals suggests endogenous roles beyond their established functions in the microbial world.

D-Tyrosine and its Biological Relevance

The primary enzyme known to interact with D-tyrosine is D-Tyr-tRNATyr deacylase (DTD) . This enzyme plays a crucial role in maintaining the fidelity of protein synthesis by removing D-tyrosine that has been incorrectly esterified to tRNATyr. The accumulation of D-Tyr-tRNATyr can be toxic to cells, leading to a depletion of the available L-Tyr-tRNATyr pool and subsequent disruption of protein translation[1]. The action of DTD is a key quality control mechanism in the cell[2][3].

D-Proline and its Biological Functions

D-proline is a chiral intermediate used in the synthesis of various optically active compounds and pharmaceuticals[4][5][6]. In certain organisms, D-proline can be catabolized. For example, in Sinorhizobium meliloti, D-proline can be converted to L-proline and serve as both a carbon and nitrogen source[7][8]. The metabolism of D-proline often involves a D-amino acid dehydrogenase[7][8]. D-proline and its derivatives have also been explored as scaffolds in medicinal chemistry for the development of enzyme inhibitors[9].

Potential Mechanisms of Action and Therapeutic Targets

Given the absence of direct research on this compound, we can only speculate on its potential biological activities based on the properties of its constituent amino acids and general principles of peptide pharmacology.

Interaction with D-Amino Acid Metabolizing Enzymes

A logical first step in investigating the biological effects of this compound would be to determine its stability and metabolism. It is plausible that the dipeptide could be a substrate for peptidases, releasing D-tyrosine and D-proline. The metabolic fate of these released amino acids would then be governed by enzymes such as D-amino acid oxidase and D-Tyr-tRNATyr deacylase.

Neurological and Signaling Pathways

L-proline has been shown to modulate various signaling pathways, including those involved in cell proliferation and stress responses[10][11][12]. It is conceivable that a dipeptide containing D-proline could interact with receptors or transporters involved in these pathways, potentially acting as an agonist or antagonist.

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, a structured research plan is necessary. The following are proposed experimental workflows to begin characterizing this compound.

Synthesis and Characterization

The initial step would be the chemical synthesis of this compound. Standard solid-phase or solution-phase peptide synthesis methodologies could be employed, followed by purification and characterization to confirm its identity and purity.

In Vitro Stability and Metabolism Assays

Objective: To determine the stability of this compound in biological matrices and identify potential metabolic pathways.

Experimental Protocol:

-

Incubation: Incubate this compound in various biological matrices such as human plasma, liver microsomes, and cell culture media.

-

Sample Analysis: At various time points, analyze the samples using LC-MS/MS to quantify the parent dipeptide and identify any potential metabolites (e.g., D-tyrosine, D-proline).

-

Enzyme Inhibition: To identify the enzymes responsible for its metabolism, conduct incubation studies in the presence of broad-spectrum and specific peptidase inhibitors.

Target Identification and Binding Assays

Objective: To identify potential protein targets of this compound.

Experimental Protocol:

-

Affinity Chromatography: Synthesize a biotinylated or otherwise tagged version of this compound to be used as bait in affinity chromatography experiments with cell lysates.

-

Mass Spectrometry: Identify the proteins that bind to the tagged dipeptide using mass spectrometry.

-

Binding Assays: Validate the identified interactions using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinities (Kd).

Data Presentation (Hypothetical)

As no quantitative data currently exists for this compound, the following table is a template for how such data could be presented once generated from the proposed experiments.

| Parameter | Value | Assay Conditions | Reference |

| Metabolic Stability | |||

| Plasma Half-life (t1/2) | Human Plasma, 37°C | (Future Study) | |

| Microsomal Half-life (t1/2) | Human Liver Microsomes, 37°C | (Future Study) | |

| Binding Affinity | |||

| Target Protein Kd | SPR, 25°C | (Future Study) | |

| Functional Activity | |||

| IC50 / EC50 | Cell-based assay | (Future Study) |

Visualization of Proposed Research Workflow

The following diagram illustrates a logical workflow for the initial investigation of this compound.

Caption: Proposed research workflow for this compound.

Conclusion

The dipeptide this compound represents a novel chemical entity with unexplored therapeutic potential. While direct evidence is currently lacking, the known biological roles of its constituent D-amino acids suggest several avenues for investigation. The proposed research workflow provides a roadmap for the systematic evaluation of this compound, from its fundamental biochemical properties to its potential pharmacological effects. It is our hope that this guide will stimulate research into this and other understudied D-amino acid-containing peptides, potentially unlocking new therapeutic modalities.

References

- 1. Formation of D-tyrosyl-tRNATyr accounts for the toxicity of D-tyrosine toward Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis [frontiersin.org]

- 3. d-Tyrosyl-tRNA Deacylase: A New Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 5. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 6. Split preparation D-proline_Chemicalbook [chemicalbook.com]

- 7. journals.asm.org [journals.asm.org]

- 8. l-Hydroxyproline and d-Proline Catabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 11. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

In Vitro Mechanism of Action of D-Tyrosyl-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of the dipeptide D-Tyrosyl-D-proline. Due to a lack of direct evidence for the bioactivity of the intact dipeptide, this document focuses on the scientifically plausible indirect mechanism mediated by its constituent amino acids, D-Tyrosine and D-Proline, following putative cellular uptake and hydrolysis. The guide provides a comprehensive overview of the known molecular interactions of D-Tyrosine with the protein synthesis machinery and D-Proline with key enzymes of proline metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction: A Postulated Indirect Mechanism of Action

Extensive literature review reveals a significant gap in the understanding of the direct biological effects of the this compound dipeptide. Consequently, the most probable in vitro mechanism of action is not through direct receptor binding or enzyme inhibition by the dipeptide itself, but rather through the individual actions of its constituent D-amino acids after cellular uptake and subsequent enzymatic hydrolysis.

D-amino acid containing peptides are known for their resistance to degradation by proteases. Upon entering a cell, either through passive diffusion or active transport, this compound is likely hydrolyzed by intracellular peptidases into D-Tyrosine and D-Proline. These D-amino acids can then interact with specific cellular components, leading to downstream biological effects. This guide will, therefore, focus on the in vitro mechanisms of D-Tyrosine and D-Proline.

Figure 1. Postulated cellular uptake and hydrolysis of this compound.

In Vitro Mechanism of D-Tyrosine: Interference with Protein Synthesis

The primary cytotoxic effect of D-Tyrosine in vitro stems from its ability to be mistakenly incorporated into the protein synthesis pathway. This process is normally safeguarded by proofreading enzymes.

Interaction with Tyrosyl-tRNA Synthetase and D-Tyr-tRNA Deacylase (DTD)

Tyrosyl-tRNA synthetase (TyrRS), the enzyme responsible for charging transfer RNA (tRNA) with tyrosine, can erroneously recognize D-Tyrosine and attach it to its cognate tRNA (tRNATyr), forming D-Tyrosyl-tRNATyr. This mischarged tRNA is detrimental to the cell as its incorporation into a growing polypeptide chain can lead to protein misfolding and aggregation, ultimately triggering a cellular stress response and potentially apoptosis.[1][2]

To counteract this, cells possess a proofreading enzyme, D-Tyr-tRNA deacylase (DTD). DTD specifically recognizes and hydrolyzes the ester bond between a D-amino acid and its tRNA, releasing the free D-amino acid and the uncharged tRNA.[1][3] This action of DTD is crucial for maintaining the fidelity of protein synthesis in the presence of D-amino acids.[1]

Figure 2. Cellular processing and mechanism of action of D-Tyrosine.

Quantitative Data: D-Tyr-tRNA Deacylase Kinetics

| Enzyme Source | Substrate | kcat/KM (µM⁻¹s⁻¹) | Reference |

| Escherichia coli | D-tyrosyl-tRNA(Tyr) | 6 | [1] |

| Escherichia coli | D-tryptophanyl-tRNA(Trp) | 2.8 | [1] |

| Escherichia coli | D-aspartyl-tRNA(Asp) | 12 | [1] |

Experimental Protocol: D-Tyr-tRNA Deacylase (DTD) Activity Assay

This protocol is adapted from methods used to study bacterial DTD and can be modified for use with mammalian cell lysates or purified recombinant human DTD.

Objective: To measure the rate of hydrolysis of D-Tyr-tRNATyr by DTD.

Materials:

-

Purified recombinant DTD or cell lysate containing DTD.

-

In vitro transcribed tRNATyr.

-

Purified Tyrosyl-tRNA synthetase (TyrRS).

-

[³H]-D-Tyrosine.

-

ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of [³H]-D-Tyr-tRNATyr:

-

Incubate tRNATyr with TyrRS, [³H]-D-Tyrosine, ATP, and MgCl₂ in a suitable buffer at 37°C to charge the tRNA.

-

Precipitate the charged tRNA with cold ethanol to separate it from unincorporated [³H]-D-Tyrosine.

-

Resuspend the [³H]-D-Tyr-tRNATyr pellet in a suitable buffer.

-

-

Deacylation Reaction:

-

Initiate the reaction by adding the DTD enzyme preparation to a reaction mixture containing the [³H]-D-Tyr-tRNATyr substrate in Tris-HCl buffer at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold 10% TCA.

-

-

Quantification of Hydrolysis:

-

The TCA precipitates the remaining [³H]-D-Tyr-tRNATyr, while the hydrolyzed [³H]-D-Tyrosine remains in the supernatant.

-

Filter the reaction mixture through glass fiber filters and wash with cold 5% TCA.

-

The radioactivity retained on the filters, corresponding to the undigested [³H]-D-Tyr-tRNATyr, is measured using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-D-Tyr-tRNATyr remaining at each time point.

-

Determine the initial rate of the reaction to calculate the enzyme activity (e.g., in pmol of D-Tyr-tRNATyr hydrolyzed per minute per mg of protein).

-

In Vitro Mechanism of D-Proline: Interaction with Proline Metabolism

The in vitro effects of D-Proline are likely mediated through its interaction with enzymes involved in proline metabolism, primarily proline dehydrogenase (PRODH).

Proline Dehydrogenase (PRODH) and D-Proline

PRODH is a mitochondrial enzyme that catalyzes the first and rate-limiting step in L-proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[4][5] This reaction is coupled to the electron transport chain.[4]

While PRODH is specific for L-proline, it is conceivable that D-proline could act as a competitive inhibitor, binding to the active site but not undergoing oxidation. Such inhibition would lead to a decrease in L-proline catabolism, potentially impacting cellular energy metabolism and redox balance. Some studies have shown that D-proline is inert for certain PRODH reactions.[6]

In some bacteria, a separate enzyme, D-proline reductase, exists to metabolize D-proline.[7] The presence and activity of a similar enzyme in mammalian cells is not well-established.

Figure 3. Potential interaction of D-Proline with Proline Dehydrogenase (PRODH).

Quantitative Data: Inhibition of Proline Dehydrogenase

While specific Ki values for D-proline as a PRODH inhibitor are not available in the provided search results, data for other proline analogs that act as competitive inhibitors are presented below. These values provide a reference for the potential inhibitory potency that could be expected from a proline analog.

| Inhibitor | Enzyme Source | Ki (mM) | Reference |

| L-tetrahydro-2-furoic acid | E. coli PutA PRODH domain | 0.2 - 1.0 | [8] |

| (S)-5-oxo-2-tetrahydrofurancarboxylic acid | Human PRODH | Not specified | [4] |

| N-propargylglycine (irreversible) | Human PRODH | Not applicable | [4] |

Experimental Protocol: Proline Dehydrogenase (PRODH) Activity Assay

This protocol is based on a colorimetric assay that measures the reduction of an artificial electron acceptor.

Objective: To determine the activity of PRODH in mitochondrial extracts or with purified enzyme, and to assess the inhibitory potential of D-proline.

Materials:

-

Mitochondrial extracts or purified recombinant PRODH.

-

L-proline.

-

D-proline (as a potential inhibitor).

-

Tris-HCl buffer (pH 8.5).

-

Flavin adenine dinucleotide (FAD).

-

Phenazine methosulfate (PMS).

-

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) or 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor.[6][9]

-

Spectrophotometer.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing Tris-HCl buffer, FAD, PMS, and INT (or DCPIP).

-

-

Enzyme Reaction:

-

Add the enzyme preparation (mitochondrial extract or purified PRODH) to the reaction mixture.

-

To measure the basal rate, record the absorbance at the appropriate wavelength (e.g., 490 nm for INT, 600 nm for DCPIP) for a few minutes.[6][9]

-

Initiate the reaction by adding L-proline.

-

Monitor the change in absorbance over time. The rate of color change is proportional to the PRODH activity.

-

-

Inhibition Assay:

-

To test for inhibition by D-proline, pre-incubate the enzyme with varying concentrations of D-proline for a few minutes before adding the substrate L-proline.

-

Measure the reaction rates in the presence of the inhibitor.

-

-

Data Analysis:

-

Calculate the PRODH activity (e.g., in µmol of substrate consumed per minute per mg of protein).

-

For the inhibition assay, plot the reaction rate against the inhibitor concentration to determine the IC50. A Lineweaver-Burk or Dixon plot can be used to determine the type of inhibition and the Ki value.

-

Conclusion

The in vitro mechanism of action of this compound is most likely an indirect one, dependent on its hydrolysis into D-Tyrosine and D-Proline. D-Tyrosine can interfere with the fidelity of protein synthesis, a process counteracted by the proofreading enzyme DTD. D-Proline may act as a competitive inhibitor of PRODH, thereby modulating L-proline metabolism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these putative mechanisms and to elucidate the full biological and pharmacological profile of this compound. Further studies are warranted to confirm the cellular uptake and hydrolysis of this dipeptide and to precisely quantify the interactions of its constituent D-amino acids with their respective cellular targets in various in vitro systems.

References

- 1. Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 6. Screening and characterization of proline dehydrogenase flavoenzyme producing Pseudomonas entomophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mospace.umsystem.edu [mospace.umsystem.edu]

- 9. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of D-Tyrosyl-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the dipeptide D-Tyrosyl-D-proline, a molecule of interest in various fields of biochemical and pharmaceutical research. The unique structural features conferred by the D-amino acid configuration can significantly influence its biological activity and metabolic stability. Understanding its precise structure and properties through spectroscopic methods is therefore crucial. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details the experimental protocols for these analyses, and presents visual workflows and fragmentation pathways to aid in the interpretation of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for the confirmation of its covalent structure and stereochemistry.

Predicted ¹H NMR Data

The following table summarizes the predicted proton chemical shifts (δ) for this compound in D₂O. These values are based on typical chemical shifts for amino acid residues in peptides and predicted data for tyrosyl-proline. Actual experimental values may vary depending on the solvent, pH, and temperature.

| Proton | Abbreviation | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Tyrosine α-H | Tyr α-H | ~ 4.0 - 4.2 | Doublet of Doublets (dd) | Coupling to β-protons. |

| Tyrosine β-H | Tyr β-H | ~ 2.9 - 3.1 | Multiplet (m) | Diastereotopic protons, complex splitting. |

| Tyrosine Aromatic H | Tyr Ar-H | ~ 6.8 (d), 7.1 (d) | Doublets (d) | Ortho and meta to the hydroxyl group. |

| Proline α-H | Pro α-H | ~ 4.2 - 4.4 | Doublet of Doublets (dd) | Coupling to β-protons. |

| Proline β-H | Pro β-H | ~ 1.9 - 2.1 | Multiplet (m) | |

| Proline γ-H | Pro γ-H | ~ 1.8 - 2.0 | Multiplet (m) | |

| Proline δ-H | Pro δ-H | ~ 3.5 - 3.7 | Multiplet (m) |

Predicted ¹³C NMR Data

The table below outlines the predicted carbon chemical shifts for this compound in D₂O. These predictions are based on known values for tyrosine and proline residues in peptides.[1][2]

| Carbon | Abbreviation | Predicted Chemical Shift (ppm) |

| Tyrosine Carbonyl | Tyr C=O | ~ 172 - 175 |

| Tyrosine α-C | Tyr Cα | ~ 55 - 57 |

| Tyrosine β-C | Tyr Cβ | ~ 37 - 39 |

| Tyrosine Aromatic C1 | Tyr C1 | ~ 128 - 130 |

| Tyrosine Aromatic C2,6 | Tyr C2,6 | ~ 130 - 132 |

| Tyrosine Aromatic C3,5 | Tyr C3,5 | ~ 115 - 117 |

| Tyrosine Aromatic C4 | Tyr C4 | ~ 155 - 157 |

| Proline Carbonyl | Pro C=O | ~ 175 - 178 |

| Proline α-C | Pro Cα | ~ 60 - 62 |

| Proline β-C | Pro Cβ | ~ 30 - 32 |

| Proline γ-C | Pro Cγ | ~ 25 - 27 |

| Proline δ-C | Pro Cδ | ~ 47 - 49 |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For this compound (C₁₄H₁₈N₂O₄), the expected monoisotopic mass is 278.1266 g/mol . The table below lists the expected m/z values for the molecular ion and major fragments.

| Ion | Formula | Expected m/z | Notes |

| [M+H]⁺ | C₁₄H₁₉N₂O₄⁺ | 279.1339 | Protonated molecular ion. |

| [M+Na]⁺ | C₁₄H₁₈N₂O₄Na⁺ | 301.1159 | Sodiated adduct. |

| b₂ ion | C₁₄H₁₇N₂O₃⁺ | 261.1234 | Loss of H₂O from the C-terminus. |

| y₁ ion | C₅H₈NO₂⁺ | 114.0550 | Proline immonium ion. |

| Tyr immonium ion | C₉H₁₀NO⁺ | 136.0757 | Tyrosine immonium ion. |

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired information. For exchangeable protons, a non-protic solvent like DMSO-d₆ should be used.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate temperature for the experiment (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments are invaluable for unambiguous peak assignments.

-

Mass Spectrometry Protocol

A general protocol for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation:

-

Dissolve the dipeptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of approximately 1-10 µM.

-

An acid, such as formic acid (0.1%), is often added to promote protonation in positive ion mode.

-

-

Instrumentation:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

-

MS Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺ and other adducts.

-

-

MS/MS Acquisition (Fragmentation):

-

Select the [M+H]⁺ ion of this compound as the precursor ion.

-

Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion.

-

Acquire the tandem mass (MS/MS) spectrum of the fragment ions.

-

Analyze the fragmentation pattern to confirm the amino acid sequence and identify characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dipeptide.

Caption: General workflow for the spectroscopic analysis of a dipeptide.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of protonated this compound in a tandem mass spectrometer.

Caption: Predicted MS/MS fragmentation of this compound.

References

Solubility Profile of D-Tyrosyl-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide D-Tyrosyl-D-proline. In the absence of specific quantitative solubility data in publicly available literature, this document outlines a systematic approach to determining its solubility based on the physicochemical properties of its constituent amino acids, D-Tyrosine and D-Proline. This guide includes theoretical analysis of the dipeptide's structure, recommended solvents for solubility testing, a detailed experimental protocol for solubility determination, and visual workflows to aid in experimental design.

Introduction to this compound

This compound is a dipeptide composed of two D-amino acids: D-Tyrosine and D-Proline. The structure and properties of these constituent amino acids are crucial in predicting the solubility of the resulting dipeptide.

-

D-Tyrosine: A non-essential amino acid with a polar phenolic hydroxyl group and an aromatic ring, contributing to its hydrophobic character. Its solubility is notably pH-dependent, with increased solubility in acidic and basic conditions[1]. In neutral aqueous solutions, its solubility is low[1].

-

D-Proline: A unique cyclic amino acid that is highly soluble in water and other polar solvents like methanol and ethanol[2][3]. It is, however, insoluble in ethanol and only slightly soluble in acetone[3].

The combination of the hydrophobic, aromatic D-Tyrosine and the polar, cyclic D-Proline suggests that the solubility of this compound will be influenced by both hydrophobic and hydrophilic interactions.

Predicted Physicochemical Properties and Solubility Behavior

To estimate the solubility of this compound, we can analyze its likely charge and hydrophobicity at different pH values.

-

Isoelectric Point (pI) Estimation: The pI is the pH at which the net charge of the molecule is zero. The pKa of the N-terminal amino group is typically around 9-10, and the C-terminal carboxyl group is around 2-3. The phenolic hydroxyl group of tyrosine has a pKa of approximately 10. A precise pI calculation would require experimental determination, but it is expected to be in the acidic to neutral range. At physiological pH (~7.4), the dipeptide is expected to exist as a zwitterion with a net charge of zero.

-

Hydrophobicity: The presence of the tyrosine residue will likely render the dipeptide less soluble in water compared to a dipeptide made of two highly polar amino acids. Peptides with a significant hydrophobic character often exhibit better solubility in organic solvents.

Based on these characteristics, a systematic approach to solubility testing is recommended, starting with aqueous solutions at various pH values and progressing to organic solvents.

Recommended Solvents for Solubility Testing

The following table summarizes a prioritized list of solvents to test for the solubilization of this compound, based on the properties of its constituent amino acids and general principles of peptide solubility.

| Solvent Category | Specific Solvent | Rationale | Expected Solubility |

| Aqueous | Deionized Water | Starting point for all solubility tests. | Low at neutral pH |

| 0.1 M HCl | Acidic conditions to protonate the carboxyl group. | Potentially higher than water | |

| 0.1 M NaOH | Basic conditions to deprotonate the phenolic hydroxyl group. | Potentially higher than water | |

| Phosphate Buffered Saline (PBS) pH 7.4 | Physiologically relevant buffer. | Low | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A strong solvent for many organic compounds and peptides. | High |

| N,N-Dimethylformamide (DMF) | Another strong polar aprotic solvent. | High | |

| Polar Protic | Methanol | Proline is soluble in methanol. | Moderate |

| Ethanol | Proline is insoluble in ethanol, which may limit solubility. | Low to Moderate | |

| Less Polar | Acetonitrile | Often used in reverse-phase chromatography for peptides. | Low |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound (lyophilized powder)

-

Selected solvents (see Table above)

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the test solvent in a microcentrifuge tube. b. Vortex the mixture vigorously for 2 minutes. c. Sonicate the mixture for 30 minutes to facilitate dissolution. d. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

-

Separation of Undissolved Solute: a. Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification of Solubilized Peptide: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Dilute the supernatant with a suitable mobile phase for HPLC analysis. c. Prepare a series of standard solutions of this compound of known concentrations. d. Inject the standard solutions and the diluted sample onto the HPLC system. e. Construct a calibration curve from the peak areas of the standard solutions. f. Determine the concentration of this compound in the diluted sample from the calibration curve. g. Calculate the original concentration in the saturated supernatant, which represents the solubility.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 M NaOH | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| DMF | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the decision-making process for solvent selection and the experimental workflow for solubility determination.

Caption: Solvent selection workflow for this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Conformational Analysis of D-Tyrosyl-D-proline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of D-amino acids into peptides is a critical strategy in drug design, often leading to increased proteolytic stability and unique conformational properties that can enhance biological activity. The dipeptide D-Tyrosyl-D-proline combines the conformational constraints of a D-proline residue with the aromatic side chain of D-tyrosine, making its structural analysis essential for understanding its potential therapeutic applications. This guide provides an in-depth overview of the theoretical and practical aspects of the conformational analysis of this compound.

Proline's unique cyclic structure restricts the backbone dihedral angle φ to approximately -60° for L-proline, and consequently to roughly +60° for D-proline. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The pyrrolidine ring of proline also exhibits puckering, primarily adopting either a Cγ-endo (down) or Cγ-exo (up) conformation. These intrinsic properties, combined with the stereochemistry of the D-tyrosine residue, dictate the overall conformational landscape of the dipeptide.

Key Conformational Equilibria

The conformational flexibility of this compound is primarily governed by several key equilibria, which can be explored using a combination of experimental and computational methods.

Experimental Protocols

A thorough conformational analysis of this compound would involve a multi-pronged approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Synthesis and Purification of this compound

-

Solid-Phase Peptide Synthesis (SPPS): The dipeptide would be synthesized on a rink amide resin using a standard Fmoc/tBu strategy.

-

Resin: Rink amide resin (0.5 mmol/g).

-

Amino Acids: Fmoc-D-Pro-OH and Fmoc-D-Tyr(tBu)-OH.

-

Coupling Reagent: HBTU/HOBt in the presence of DIPEA in DMF.

-

Deprotection: 20% piperidine in DMF.

-

-

Cleavage and Deprotection: The peptide would be cleaved from the resin with simultaneous side-chain deprotection using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Purification: The crude peptide would be purified by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purified peptide's identity and purity would be confirmed by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed conformational analysis of peptides in solution.

Sample Preparation:

-

Solvent: D₂O or a mixture of H₂O/D₂O (9:1) to observe exchangeable amide protons.

-

Concentration: 5-10 mM.

-

Internal Standard: DSS or a similar standard for chemical shift referencing.

NMR Experiments:

-

1D ¹H NMR: To identify all proton resonances and observe the presence of cis and trans isomers, which are in slow exchange on the NMR timescale and thus give rise to separate sets of signals.

-

2D TOCSY: To assign all proton resonances within a given spin system (i.e., within each amino acid residue).

-

2D NOESY/ROESY: To identify through-space correlations between protons. The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

¹³C HSQC: To assign the chemical shifts of the carbon atoms, which are sensitive to the local conformation. The Cβ and Cγ chemical shifts of proline are particularly indicative of the cis/trans isomerization state.

-

Coupling Constant Measurement: The ³J(Hα, Hβ) coupling constants for the D-tyrosine residue can provide information about the side-chain rotamer populations.

Data Analysis: The Karplus equation would be used to relate the measured ³J coupling constants to the corresponding dihedral angles. NOE-derived distance restraints would be used in conjunction with computational modeling to generate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the peptide.

Experimental Parameters:

-

Instrument: A calibrated CD spectropolarimeter.

-

Wavelength Range: 190-260 nm.

-

Solvent: Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Concentration: 0.1-0.2 mg/mL.

-

Pathlength: 1 mm quartz cuvette.

Expected Spectra: For a short, flexible dipeptide like this compound, the CD spectrum is expected to be dominated by contributions from the peptide bond and the aromatic side chain of tyrosine. A strong negative band around 200 nm would suggest a predominantly random coil or polyproline II (PPII)-like conformation. The use of D-amino acids will result in a mirror-image spectrum compared to the L-L enantiomer.[1]

Computational Modeling

Computational methods are indispensable for exploring the conformational landscape of the dipeptide and refining the structures derived from experimental data.

Workflow:

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of D-Tyrosyl-D-proline

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide D-Tyrosyl-D-proline using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The target audience for this protocol includes researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support.[1][2] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[3] The Fmoc/tBu strategy is widely employed, utilizing the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[1] This protocol outlines the synthesis of this compound, a dipeptide composed of D-amino acids, which are often incorporated into peptides to enhance their stability against enzymatic degradation.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

| Parameter | Value | Notes |

| Resin | ||

| Type | Wang Resin | Standard for Fmoc-based synthesis of C-terminal acids.[4] |

| Substitution Level | 0.5 - 1.0 mmol/g | As specified by the manufacturer. |

| Starting Resin Amount | 200 mg (for 0.5 mmol/g loading) | To achieve a 0.1 mmol synthesis scale. |

| First Amino Acid Loading (Fmoc-D-Pro-OH) | ||

| Fmoc-D-Pro-OH | 4 equivalents (0.4 mmol) | Relative to the resin's theoretical loading. |

| DIC | 4 equivalents (0.4 mmol) | |

| HOBt | 4 equivalents (0.4 mmol) | Added to reduce racemization.[4] |

| DMAP | 0.1 equivalents (0.01 mmol) | Catalyst for the esterification. |

| Fmoc Deprotection | ||

| Reagent | 20% (v/v) Piperidine in DMF | Standard reagent for Fmoc removal.[5][6] |

| Reaction Time | 5 + 15 minutes | A two-step deprotection is common. |

| Coupling (Fmoc-D-Tyr(tBu)-OH) | ||

| Fmoc-D-Tyr(tBu)-OH | 4 equivalents (0.4 mmol) | |

| HBTU | 3.9 equivalents (0.39 mmol) | |

| DIPEA | 8 equivalents (0.8 mmol) | Base for activation and in-situ neutralization. |

| Cleavage and Deprotection | ||

| Reagent | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | Trifluoroacetic acid cleaves the peptide from the resin and removes the tBu protecting group. Triisopropylsilane (TIS) is a scavenger. |

| Reaction Time | 2-3 hours | |

| Expected Yield | 70-90% | Typical crude yield for a dipeptide. |

| Expected Purity | >85% (Crude) | Purity as determined by HPLC. |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Resin Preparation and Loading of Fmoc-D-proline

-

Resin Swelling: Place 200 mg of Wang resin (0.5 mmol/g) into a solid-phase synthesis vessel. Swell the resin in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (1:1, v/v; 5 mL) for 30 minutes with gentle agitation.[7] Drain the solvent.

-

Loading Solution Preparation: In a separate vial, dissolve Fmoc-D-Pro-OH (4 eq, 0.4 mmol, 135 mg), HOBt (4 eq, 0.4 mmol, 54 mg) in a minimum amount of DMF (approx. 2 mL).

-

Activation and Coupling: Add the loading solution to the swollen resin. In a separate vial, dissolve DMAP (0.1 eq, 0.01 mmol, 1.2 mg) in a minimum amount of DMF and add it to the resin slurry. Finally, add DIC (4 eq, 0.4 mmol, 63 µL) to the reaction vessel.[7]

-

Reaction: Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (2 x 5 mL).

-

Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq, 1 mmol) and DIPEA (10 eq, 1 mmol) in DMF (5 mL). Agitate for 30 minutes.

-

Final Wash: Wash the resin as in step 1.5 and dry it under vacuum. A small sample can be taken to determine the loading capacity via UV-Vis spectroscopy of the fulvene-piperidine adduct after Fmoc deprotection.[6]

Peptide Elongation: Coupling of D-Tyrosine

-

Fmoc Deprotection:

-

Swell the Fmoc-D-Pro-Wang resin in DMF (5 mL) for 15 minutes.

-

Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes.[5]

-

Drain the solution, add another 5 mL of 20% piperidine in DMF, and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

-

-

Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. Note: Proline is a secondary amine and will yield a characteristic red or brown color, not the typical blue.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (4 eq, 0.4 mmol, 184 mg) and HBTU (3.9 eq, 0.39 mmol, 148 mg) in 2 mL of DMF.

-

Add DIPEA (8 eq, 0.8 mmol, 140 µL) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Final Fmoc Deprotection: Repeat the deprotection procedure described in step 2.1 to remove the Fmoc group from the N-terminal D-Tyrosine.

Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Cleavage: Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, v/v/v). Add 5 mL of this cocktail to the resin.[6]

-

Reaction: Agitate the mixture at room temperature for 2-3 hours. The TFA will cleave the peptide from the Wang resin and simultaneously remove the t-Butyl protecting group from the Tyrosine side chain.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

-

Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity can be confirmed by mass spectrometry (MS) and analytical HPLC.

-

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound as a white, fluffy powder.[8]

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 6. rsc.org [rsc.org]

- 7. peptideweb.com [peptideweb.com]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

Application Notes and Protocols for Investigating D-Tyrosyl-D-proline in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

D-Amino Acids in Cell Culture:

D-amino acids are enantiomers of the more common L-amino acids. While L-amino acids are the building blocks of proteins, D-amino acids have distinct biological roles and can be toxic to cells. This toxicity often arises from their interference with protein synthesis.[1] Cells possess protective mechanisms, such as the enzyme D-Tyrosyl-tRNA deacylase (DTD), which removes D-amino acids erroneously attached to tRNAs, thus preventing their incorporation into proteins and ensuring translational fidelity.[2][3][4] The presence of D-amino acids can lead to the accumulation of mischarged tRNAs, causing cellular stress and inhibiting cell viability.[4][5]

Proline in Cell Culture:

L-proline is a unique imino acid with multifaceted roles in cellular processes. It is a crucial component of collagen and is involved in protein structure stabilization. Proline metabolism influences cell signaling, energy production, and redox balance.[6][7][8] It has been shown to modulate pathways such as the mTOR and MAPK signaling cascades and can impact cell proliferation and survival.[6][9] Dysregulation of proline metabolism has been linked to various diseases, including neurological and psychiatric disorders.[8][10]

Given the properties of its components, D-Tyrosyl-D-proline could potentially exhibit unique biological activities, including neuroprotective or cytotoxic effects, or it might modulate specific signaling pathways. The following sections provide detailed protocols and theoretical frameworks to guide the investigation of this novel dipeptide.

Potential Signaling Pathways and Mechanisms of Action

Based on the known functions of D-amino acids and proline, several hypothetical signaling pathways and mechanisms of action for this compound can be postulated.

A primary mechanism to investigate is the potential for this compound to interfere with protein synthesis, similar to other D-amino acids. This could lead to cellular stress responses. The diagram below illustrates the general mechanism of D-amino acid toxicity.

Additionally, the proline component could influence proline-dependent signaling pathways. The following diagram illustrates the central role of proline metabolism and its connection to major signaling pathways.

References

- 1. d-Amino Acids Indirectly Inhibit Biofilm Formation in Bacillus subtilis by Interfering with Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis [frontiersin.org]

- 3. d-Tyrosyl-tRNA Deacylase: A New Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 8. Proline Metabolism in Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of D-Tyrosyl-D-proline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

D-Tyrosyl-D-proline is a cyclic dipeptide, also known as a diketopiperazine (DKP). DKPs are a class of compounds with diverse biological activities and are of significant interest in drug discovery and development. Accurate quantification of specific DKPs like this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it well-suited for analyzing complex biological samples.[1][2]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a standard curve generated using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in instrument response. The use of stable isotope dilution assays is a reliable method for the accurate quantification of cyclic dipeptides.[3]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Human plasma (or other relevant biological matrix)

-

96-well protein precipitation plates

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and the SIL-IS in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-